molecular formula C19H26N2O3S2 B2759559 5-ethyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide CAS No. 954049-48-0

5-ethyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide

Cat. No.: B2759559
CAS No.: 954049-48-0
M. Wt: 394.55
InChI Key: NSTHJAQKORNNSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of 5-ethyl-N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide is intriguing and has potential in groundbreaking research endeavors.


Chemical Reactions Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis has been applied to the study of drug metabolism, notably in the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators. A study demonstrated the use of Actinoplanes missouriensis to generate mammalian metabolites of a biaryl-bis-sulfonamide, facilitating structural characterization by nuclear magnetic resonance spectroscopy. This approach supported full structure characterization of metabolites, aiding in clinical investigations by providing analytical standards for drug metabolites monitoring (Zmijewski et al., 2006).

Cerebrovascular Research

Thiophene sulfonamides have been explored for their cerebrovasodilatory effects. Research into 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides has revealed compounds with significant anticonvulsant activities, with one derivative demonstrating potential in selectively increasing cerebral blood flow without inducing diuresis. This highlights the compounds' relevance in cerebrovascular research and potential therapeutic applications (Barnish et al., 1981).

Synthesis and Biological Activity

The facile synthesis of thiophene sulfonamide derivatives through methods like the Suzuki–Miyaura cross-coupling reaction has been investigated for producing compounds with urease inhibition, antibacterial, and hemolytic activities. These compounds exhibit varied biological activities, influenced by the substitution pattern and electronic effects of different functional groups, indicating their potential in medicinal chemistry (Noreen et al., 2017).

Solubilization and Partitioning Studies

Investigations into the solubilization and partitioning behaviors of thiophene derivatives in micellar solutions have provided insights into their interactions with surfactants. These studies help understand the compounds' physicochemical properties and their implications for pharmaceutical formulation and delivery (Saeed et al., 2017).

Properties

IUPAC Name

5-ethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S2/c1-2-17-9-10-19(25-17)26(22,23)20-11-6-12-21-13-14-24-18(15-21)16-7-4-3-5-8-16/h3-5,7-10,18,20H,2,6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTHJAQKORNNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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